molecular formula C21H23N5O3S B2924075 N-(2,5-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921539-65-3

N-(2,5-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No. B2924075
CAS RN: 921539-65-3
M. Wt: 425.51
InChI Key: PIRZEMIUWNXGSL-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H23N5O3S and its molecular weight is 425.51. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds, such as the work by Schmeyers and Kaupp (2002), highlights the utility of thioureido-acetamides in one-pot cascade reactions for generating diverse heterocycles with excellent atom economy. This process underscores the potential of complex acetamides in creating valuable chemical entities for further pharmacological exploration (Schmeyers & Kaupp, 2002).

Antioxidant Activity

A study by Talapuru et al. (2014) on amidomethane sulfonyl-linked bis heterocycles derived from similar acetamide structures demonstrated significant antioxidant activity. This suggests that compounds with acetamide linkages might serve as effective antioxidant agents, offering potential applications in the development of novel therapeutics (Talapuru et al., 2014).

Anticonvulsant and Antitumor Activity

The anticonvulsant and antitumor activities of acetamide derivatives, including those with heterocyclic rings, have been reported, indicating the broad therapeutic potential of such compounds. For instance, derivatives evaluated by Tarikogullari et al. (2010) and Yurttaş et al. (2015) for anticonvulsant and antitumor activities respectively, underscore the relevance of acetamide-based compounds in medicinal chemistry for targeting various biological pathways (Tarikogullari et al., 2010); (Yurttaş et al., 2015).

Directed C-H Amidation

The development of methodologies for directed C-H amidation, as explored by Samanta et al. (2019), provides insight into how compounds like N-(2,5-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide could be synthesized or functionalized for further research. This approach is particularly relevant for introducing acetamide functionalities into heterocyclic frameworks, broadening the scope of potential biological activities (Samanta et al., 2019).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-14-4-6-15(7-5-14)25-10-11-26-20(25)23-24-21(26)30-13-19(27)22-17-12-16(28-2)8-9-18(17)29-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRZEMIUWNXGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

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